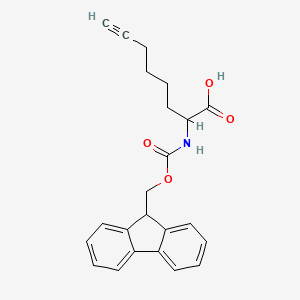

2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid

Beschreibung

BenchChem offers high-quality 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAAQTGBSLHOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Chemical Stability of 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic Acid at Room Temperature

Introduction

For researchers, scientists, and professionals in drug development, the chemical integrity of starting materials is paramount to the success of complex synthetic endeavors. 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid, a non-natural amino acid incorporating a terminal alkyne, is a valuable building block in peptide chemistry and bioconjugation, primarily for the introduction of a bioorthogonal handle for "click" chemistry modifications. This guide provides an in-depth technical analysis of the chemical stability of this compound at room temperature, offering both theoretical considerations and practical experimental protocols to ensure its effective use. While specific, long-term stability data for this particular molecule is not extensively documented in peer-reviewed literature, this guide will synthesize established principles of Fmoc-amino acid chemistry and alkyne reactivity to provide a robust framework for its handling and stability assessment.

Core Principles of Chemical Stability for Fmoc-Protected Alkynyl Amino Acids

The stability of 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid at room temperature is governed by the interplay of its two key functional moieties: the N-terminal Fmoc protecting group and the C-terminal alkyne.

The Fmoc Group: A Double-Edged Sword of Stability and Lability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its remarkable orthogonality. It is stable under acidic conditions but readily cleaved by mild bases.[1] This lability, however, also dictates its storage and handling requirements.

The primary degradation pathway for the Fmoc group is a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) reaction.[2] Trace amounts of basic impurities in solvents or on surfaces, or even autocatalytic cleavage promoted by the presence of free amino acids, can lead to the premature removal of the Fmoc group.[3] In the solid state, Fmoc-protected amino acids are generally considered stable for weeks to months at room temperature when properly stored.[4] However, for long-term storage, refrigeration at -20°C is the standard recommendation to minimize degradation.[5]

Factors that can negatively influence the stability of the Fmoc group include:

-

Moisture: Can lead to hydrolysis of the carbamate linkage.[5]

-

Light: The fluorenyl moiety can be photosensitive, and prolonged exposure to light should be avoided.[5]

-

Basic Impurities: Residual amines or other basic substances can catalyze Fmoc cleavage.[6]

-

Free Amino Acid Contamination: Can lead to autocatalytic degradation.[3]

The Terminal Alkyne: A Generally Robust Handle with Latent Reactivity

Terminal alkynes are a relatively stable functional group under ambient conditions. They do not readily react with atmospheric oxygen or moisture at room temperature. However, they are susceptible to certain reactions under specific conditions, which are important to consider for long-term stability:

-

Oxidative Cleavage: Powerful oxidizing agents like ozone or potassium permanganate can cleave the triple bond to form carboxylic acids.[7][8][9] While not a concern under normal storage, exposure to strong oxidizing environments should be avoided.

-

Addition Reactions: While typically requiring catalysts or specific reagents, terminal alkynes can undergo addition reactions.[10]

-

Dimerization (Glaser Coupling): In the presence of a copper catalyst and an oxidant, terminal alkynes can dimerize. This is not expected to occur under normal storage conditions.

For 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid, the key question is whether any intramolecular reactions between the terminal alkyne and the Fmoc-protected amine or the carboxylic acid can occur at room temperature over time. Based on the general stability of both functional groups, such reactions are unlikely without the presence of a catalyst.

Recommended Storage and Handling

Based on the general principles outlined above, the following storage and handling procedures are recommended for 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid:

| Parameter | Recommendation | Rationale |

| Temperature | Short-term (weeks): Room Temperature (in a desiccator)Long-term (months to years): -20°C | Minimizes the rate of potential degradation pathways for the Fmoc group. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and potential long-term oxidative degradation. |

| Light | Store in an amber vial or in the dark. | The Fmoc group can be light-sensitive.[5] |

| Container | Tightly sealed, clean glass vial. | Prevents contamination from moisture and other environmental factors. |

Experimental Assessment of Room Temperature Stability

Given the absence of specific published stability data, an experimental evaluation is the most reliable way to determine the shelf-life of 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid at room temperature for your specific laboratory conditions. This section provides detailed protocols for a comprehensive stability study.

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the room temperature stability of 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid.

Protocol 1: Real-Time Stability Study at Room Temperature

Objective: To determine the stability of the compound under standard laboratory storage conditions.

Materials:

-

High-purity 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid

-

Amber glass vials with screw caps and PTFE septa

-

Inert gas (argon or nitrogen)

-

Desiccator

-

Analytical balance

-

HPLC system with a UV detector

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Initial Characterization (t=0):

-

Perform a comprehensive analysis of the starting material to establish a baseline.

-

HPLC: Determine the initial purity of the compound.

-

¹H and ¹³C NMR: Confirm the chemical structure and absence of impurities.

-

Mass Spectrometry: Confirm the molecular weight.

-

-

Sample Preparation and Storage:

-

Weigh out several aliquots (e.g., 5-10 mg) of the compound into separate amber glass vials.

-

Purge each vial with an inert gas, and securely seal the cap.

-

Place the vials in a desiccator at room temperature, away from direct sunlight.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, 9, and 12 months), retrieve one vial for analysis.

-

Perform the same set of analyses as in the initial characterization (HPLC, NMR, MS).

-

-

Data Analysis:

-

Compare the purity data from HPLC at each time point to the initial purity. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

-

Compare the NMR spectra to the initial spectra to identify any changes in the chemical structure.

-

Use mass spectrometry to identify any new peaks observed in the HPLC chromatogram, which could correspond to degradation products.

-

Protocol 2: Accelerated Stability Study

Objective: To predict the long-term stability of the compound by subjecting it to elevated temperatures.

Materials:

-

Same as Protocol 1

-

Temperature-controlled oven

Procedure:

-

Initial Characterization (t=0):

-

Perform the same initial characterization as in Protocol 1.

-

-

Sample Preparation and Storage:

-

Prepare and store aliquots as in Protocol 1, but place them in a temperature-controlled oven at an elevated temperature (e.g., 40°C).

-

-

Time-Point Analysis:

-

Analyze the samples at more frequent intervals (e.g., 1, 2, 4, and 8 weeks).

-

-

Data Analysis:

-

Analyze the data as in Protocol 1. The rate of degradation at elevated temperatures can be used to estimate the shelf-life at room temperature using the Arrhenius equation, although this provides a less accurate prediction than a real-time study.

-

Analytical Methodologies for Stability Monitoring

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the compound and detecting degradation products.[11]

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes is typical. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for the Fmoc group) |

| Column Temperature | 25-40 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the structural integrity of the compound.[12][13]

-

¹H NMR: Can detect changes in the chemical environment of protons, such as the disappearance of the alkyne proton or changes in the Fmoc group signals.

-

¹³C NMR: Provides information on the carbon skeleton and can reveal the formation of degradation products.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify any degradation products.[14][15][16] LC-MS is particularly powerful for separating and identifying components of a mixture.

Potential Degradation Pathways and Products

While speculative without experimental data, the following are potential degradation pathways for 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid at room temperature over extended periods:

-

Fmoc Cleavage: The most likely degradation pathway, leading to the formation of the free amino acid and dibenzofulvene (or its adducts).

-

Hydrolysis of the Carboxylic Acid: In the presence of significant moisture, the carboxylic acid could potentially undergo reactions, though this is less likely in the solid state.

-

Oxidation of the Alkyne: While unlikely under normal storage, exposure to strong oxidizing conditions could lead to cleavage of the alkyne.[17][18]

Conclusion

While 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid is expected to be reasonably stable in the solid state at room temperature for short to moderate periods when stored correctly, the absence of specific long-term stability data necessitates a cautious approach. For critical applications in research and drug development, it is strongly recommended that users either store the compound at -20°C for long-term use or conduct a stability study as outlined in this guide to establish a reliable shelf-life under their specific laboratory conditions. By understanding the underlying chemical principles and employing rigorous analytical monitoring, researchers can ensure the integrity of this valuable synthetic building block.

References

-

Selective photocatalytic oxidative cleavage of terminal alkynes to carboxylic acids within a water-soluble Pd6 nanocage. Chemical Science, 2026. (URL: [Link])

-

Oxidation of Alkynes With O3 and KMnO4. Master Organic Chemistry, 2025. (URL: [Link])

-

Metal-Free Amidation Reactions of Terminal Alkynes with Benzenesulfonamide. The Journal of Organic Chemistry, 2019. (URL: [Link])

-

9.6 Oxidative Cleavage of Alkynes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1, NC State University Libraries. (URL: [Link])

-

Handling and Storage of Peptides - FAQ. AAPPTEC. (URL: [Link])

-

Mild Reaction Conditions for the Terminal Deuteration of Alkynes. Organic Letters, 2012. (URL: [Link])

-

Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. (URL: [Link])

-

9.6: Oxidative Cleavage of Alkynes. Chemistry LibreTexts, 2024. (URL: [Link])

-

(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides. Journal of the Chemical Society, Perkin Transactions 1, 2000. (URL: [Link])

-

Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. Brittney A. Klein. (URL: [Link])

-

Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis. ResearchGate, 2023. (URL: [Link])

-

Alkyne Reactivity. MSU chemistry. (URL: [Link])

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. (URL: [Link])

-

Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH, 2011. (URL: [Link])

-

Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 2006. (URL: [Link])

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. (URL: [Link])

-

Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed, 2009. (URL: [Link])

-

Fmoc Test Protocols and Methods. Springer Nature Experiments. (URL: [Link])

-

HPLC chromatograms of FMOC derivatives of (a) amino acid standard (the... ResearchGate. (URL: [Link])

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI, 2022. (URL: [Link])

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (URL: [Link])

-

Fmoc-Protected Amino Groups. Organic Chemistry Portal. (URL: [Link])

-

How stable are Fmoc amino acids at room temp? Reddit. (URL: [Link])

-

Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. PubMed, 2017. (URL: [Link])

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. (URL: [Link])

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. (URL: [Link])

-

Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed, 2014. (URL: [Link])

-

Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Springer Nature Experiments. (URL: [Link])

-

Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. LinkedIn, 2025. (URL: [Link])

-

Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry. Springer Nature Experiments. (URL: [Link])

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. (URL: [Link])

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory. (URL: [Link])

-

The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. PMC. (URL: [Link])

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 9.6 Oxidative Cleavage of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alkyne Reactivity [www2.chemistry.msu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization | Springer Nature Experiments [experiments.springernature.com]

- 17. Selective photocatalytic oxidative cleavage of terminal alkynes to carboxylic acids within a water-soluble Pd6 nanocage - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

CAS number and safety data sheet for 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid

A Comprehensive Technical Guide to Synthesis, Safety, and CuAAC Bioconjugation

Executive Summary

In modern drug development and bioconjugation, the precise site-specific modification of peptides is critical for creating targeted therapeutics, fluorophore-labeled probes, and PEGylated biologics. 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid —commonly referred to as Fmoc-L-2-aminooct-7-ynoic acid—is a highly specialized unnatural amino acid designed for this exact purpose. By providing a terminal alkyne separated from the peptide backbone by a flexible 5-carbon aliphatic spacer, this building block serves as an optimal bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

This technical guide synthesizes the chemical identity, safety parameters, mechanistic advantages, and validated experimental workflows for utilizing this compound in solid-phase peptide synthesis (SPPS).

Chemical Identity & Physical Properties

Understanding the exact structural parameters of the compound is the first step in predicting its behavior during synthesis and purification. The terminal alkyne at the C8 position is the reactive center, while the Fmoc group provides temporary protection for the alpha-amine.

Table 1: Chemical and Structural Properties

| Property | Specification |

| IUPAC Name | (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oct-7-ynoic acid |

| Common Synonyms | (S)-Fmoc-2-aminooct-7-ynoic acid; Fmoc-L-Aoa |

| CAS Number (S-enantiomer) | 1097192-06-7[1] |

| CAS Number (R-enantiomer) | 2350405-99-9[2] |

| Molecular Formula | C₂₃H₂₃NO₄ |

| Molecular Weight | 377.44 g/mol |

| Physical Form | Solid powder |

| Boiling Point | 605.9 ± 55.0 °C at 760 mmHg |

Safety Data Sheet (SDS) & Handling Guidelines

As a Senior Application Scientist, I emphasize that chemical safety is foundational to reproducible science. The Fmoc-protected amino acid is generally stable but presents specific hazards due to its fine powder form and reactive functional groups. The Fmoc moiety and carboxylic acid can cause mild to moderate irritation upon contact with mucous membranes.

Table 2: GHS Safety Data Summary for CAS 1097192-06-7

| Category | Details |

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation mark / Harmful) |

| Hazard Statements | H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation |

| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/sprayP280 : Wear protective gloves/clothing/eye protectionP305+P351+P338 : IF IN EYES: Rinse cautiously with water |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) to prevent premature oxidation or degradation[3]. |

Mechanistic Insights: The Bioorthogonal Advantage

A common question in peptide engineering is: Why use an 8-carbon alkyne amino acid instead of shorter alternatives like propargylglycine (Pra) or homopropargylglycine (Hpg)?

The causality lies in steric dynamics . Propargylglycine possesses only a single methylene group between the alpha-carbon and the alkyne. When integrated into a folded peptide, this short side chain often buries the alkyne within the peptide's secondary structure, severely hindering the approach of bulky azide payloads (such as massive PEG chains or complex fluorophores) during the CuAAC reaction.

Conversely, 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid features a 5-carbon aliphatic spacer . This extended chain acts as a flexible tether, projecting the terminal alkyne away from the peptide backbone and into the solvent. This significantly lowers the activation energy required for the cycloaddition transition state, dramatically increasing conjugation yields and reducing required reaction times.

Experimental Workflows

Protocol 1: Fmoc-SPPS Incorporation

This protocol details the integration of the alkyne amino acid into a growing peptide chain.

Step-by-Step Methodology:

-

Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix.

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

-

Activation & Coupling:

-

Causality: The aliphatic chain of oct-7-ynoic acid can induce slight steric drag. To ensure rapid acylation, use a highly efficient coupling reagent.

-

Dissolve 0.3 mmol (3 eq) of Fmoc-2-aminooct-7-ynoic acid and 0.3 mmol (3 eq) of HATU in DMF. Add 0.6 mmol (6 eq) of DIPEA.

-

Add the activated mixture to the resin and agitate at room temperature for 2 hours.

-

-

Validation Checkpoint (Self-Validating System): Perform a Kaiser (ninhydrin) test on a few resin beads. A colorless or pale yellow bead confirms the complete absence of free primary amines, validating that the coupling is 100% successful. If blue, repeat step 3.

-

Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the crude alkyne-peptide in cold diethyl ether and lyophilize.

Workflow for incorporating Fmoc-2-aminooct-7-ynoic acid via Solid-Phase Peptide Synthesis.

Protocol 2: CuAAC Bioconjugation (Click Chemistry)

Once the alkyne-bearing peptide is isolated, it can be conjugated to any azide-functionalized payload[4].

Step-by-Step Methodology:

-

Solubilization: Dissolve 1 eq of the alkyne-peptide and 1.2 eq of the azide-payload in a 1:1 mixture of tert-butanol and water (or DMSO/water depending on peptide solubility).

-

Catalyst Preparation:

-

Causality: Cu(I) is the active catalytic species but is thermodynamically unstable and prone to oxidation. We generate it in situ and stabilize it with a ligand.

-

Add 0.5 eq of THPTA ligand and 0.2 eq of CuSO₄·5H₂O. Mix thoroughly.

-

-

Initiation: Add 1.0 eq of sodium ascorbate. The solution will briefly change color as Cu(II) is reduced to the active Cu(I) state.

-

Reaction: Stir the mixture at room temperature for 2 to 12 hours.

-

Validation Checkpoint (Self-Validating System): Inject a 1 µL aliquot into an LC-MS system. The system is validated when the chromatogram shows the complete disappearance of the starting peptide mass and the emergence of a single new peak corresponding to the exact mass of the [Peptide + Azide] triazole conjugate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism for peptide conjugation.

References

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid

Abstract

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics, molecular probes, and advanced biomaterials. Among these, amino acids bearing bioorthogonal functional groups, such as terminal alkynes, are of particular interest. The alkyne handle allows for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid using the Fmoc/tBu strategy. We offer in-depth explanations of the underlying chemical principles, field-proven insights for optimizing coupling and cleavage steps, and troubleshooting guidance for common challenges.

Introduction: The Utility of Alkyne-Modified Peptides

The introduction of a terminal alkyne group into a peptide sequence via an unnatural amino acid like 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid opens a gateway to a vast range of applications. The alkyne moiety is generally stable throughout the cycles of Fmoc-based SPPS and serves as a versatile chemical handle for post-synthetic modifications.[3] The most prominent application is the CuAAC reaction, which allows for the covalent ligation of the peptide to other molecules containing an azide group.[1] This highly efficient and specific reaction enables:

-

Bioconjugation: Attachment of peptides to proteins, antibodies, or nucleic acids.

-

Labeling: Introduction of fluorophores, radiolabels, or affinity tags for imaging and detection.[4]

-

Drug Delivery: Conjugation to polymers, nanoparticles, or cell-penetrating peptides to improve pharmacokinetic properties.

-

Peptide Cyclization: Formation of cyclic peptides with enhanced stability and conformational rigidity.

The 1,2,3-triazole ring formed during the click reaction is chemically stable and can act as a mimic of the amide bond, further enhancing the structural diversity of the resulting peptide conjugate.[2]

Materials and Reagents

| Reagent | Grade | Recommended Supplier |

| Rink Amide Resin (100-200 mesh, ~0.5 mmol/g loading) | Peptide Synthesis | Major Lab Supplier |

| 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid | Peptide Synthesis | Specialized Supplier |

| Standard Fmoc-protected amino acids (Fmoc-L-Xaa-OH) | Peptide Synthesis | Major Lab Supplier |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Major Lab Supplier |

| Dichloromethane (DCM) | ACS Grade | Major Lab Supplier |

| Piperidine | ACS Grade | Major Lab Supplier |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide Synthesis | Major Lab Supplier |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Major Lab Supplier |

| Trifluoroacetic acid (TFA) | Reagent Grade | Major Lab Supplier |

| Triisopropylsilane (TIS) | 98% or higher | Major Lab Supplier |

| Deionized Water (ddH₂O) | 18 MΩ·cm | In-house |

| Diethyl ether (anhydrous) | ACS Grade | Major Lab Supplier |

| Acetonitrile (ACN) | HPLC Grade | Major Lab Supplier |

Experimental Protocols

This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

SPPS Workflow Overview

The entire process follows a cyclical workflow, starting from the C-terminus and extending towards the N-terminus. Each cycle consists of Fmoc deprotection, washing, amino acid coupling, and further washing.

Caption: General workflow for a single coupling cycle in SPPS.

Step-by-Step Protocol

Step 1: Resin Preparation and Swelling

-

Place the Rink Amide resin (0.1 mmol) into a fritted reaction vessel.

-

Add DMF (approx. 10 mL/g of resin) to swell the resin. Agitate gently for at least 30 minutes.

-

Drain the DMF.

Step 2: Fmoc Deprotection

Causality: The Fmoc protecting group is base-labile and is removed by a β-elimination mechanism initiated by a secondary amine like piperidine.[3] This exposes the N-terminal amine for the subsequent coupling reaction.

-

Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Step 3: Coupling of 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid

Causality: The incorporation of this unnatural amino acid may be sterically demanding. HATU is a highly efficient coupling reagent, particularly for hindered amino acids, due to the formation of a highly reactive OAt-active ester intermediate.[5][6][7] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling and minimizing racemization.[6]

-

In a separate vial, dissolve 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes. This step is crucial as it increases the concentration of the reactive ester before it is introduced to the resin-bound amine.[6]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 60-120 minutes at room temperature. The extended coupling time is recommended to ensure high coupling efficiency for this non-standard residue.

-

To confirm the completion of the coupling, perform a qualitative Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling with fresh reagents for another 60 minutes is advised.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL).

Step 4: Chain Elongation

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Step 5: Final Cleavage and Deprotection

Causality: A strong acid, typically TFA, is used to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[8] Scavengers are essential to trap the reactive carbocations generated during this process, which could otherwise lead to unwanted modifications of sensitive residues like tryptophan or methionine.[8] The terminal alkyne group is generally stable under these standard TFA cleavage conditions.

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/ddH₂O (95:2.5:2.5, v/v/v) . Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

Step 6: Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Quantitative Data Summary

| Parameter | Recommended Value (0.1 mmol scale) | Rationale |

| Resin Loading | ~0.5 mmol/g | Standard loading for many commercially available resins. |

| Fmoc-AA-OH Equivalents | 3-5 eq. | An excess ensures the reaction goes to completion. |

| HATU Equivalents | 2.9-4.9 eq. | Slightly less than the amino acid to prevent side reactions like guanidinylation.[5] |

| DIPEA Equivalents | 6-10 eq. | A non-nucleophilic base is required to activate the coupling reagent and amino acid.[6] |

| Coupling Time (Standard Amino Acids) | 30-60 min | Sufficient for most standard couplings. |

| Coupling Time (Alkyne Amino Acid) | 60-120 min | Extended time to account for potential steric hindrance. |

| Fmoc Deprotection Time | 3 + 10-15 min | A two-step deprotection ensures complete removal of the Fmoc group. |

| Cleavage Cocktail Volume | 10 mL | Sufficient volume to swell the resin and facilitate cleavage. |

| Cleavage Time | 2-3 hours | Adequate time for cleavage from the resin and removal of most common side-chain protecting groups.[9] |

Troubleshooting and Field Insights

-

Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of the alkyne amino acid, perform a double coupling. Do not simply extend the time indefinitely, as this can lead to side reactions.

-

Peptide Aggregation: For hydrophobic or long peptide sequences, aggregation on the resin can hinder reaction kinetics.[3] Consider using a more polar solvent mixture like DMF/DMSO or adding chaotropic salts (e.g., LiCl) to the coupling reaction.

-

Side Reactions during Cleavage: The terminal alkyne is generally stable, but if your sequence contains sensitive residues like Cys, Met, or Trp, consider adding 2.5% 1,2-ethanedithiol (EDT) to the cleavage cocktail to further protect against oxidation and alkylation.[10]

-

Purification Challenges: Alkyne-modified peptides can sometimes exhibit different chromatographic behavior. Optimization of the HPLC gradient may be necessary for effective purification.

References

-

HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Gyros Protein Technologies. Available at: [Link]

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). MDPI. Available at: [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. (2024). eScholarship. Available at: [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Available at: [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega. Available at: [Link]

-

Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags. (2023). RSC Publishing. Available at: [Link]

-

Purification and Identification of O-GlcNAc-Modified Peptides Using Phosphate-Based Alkyne CLICK Chemistry in Combination with Titanium Dioxide Chromatography and Mass Spectrometry. (2010). Journal of Proteome Research. Available at: [Link]

-

New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis. (n.d.). ResearchGate. Available at: [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH. Available at: [Link]

-

Stepwise triple-click functionalization of synthetic peptides. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

-

Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (n.d.). PMC. Available at: [Link]

- Method for concentration and purification of alkyne-containing molecules. (n.d.). Google Patents.

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). MDPI. Available at: [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014). Springer. Available at: [Link]

-

Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. Available at: [Link]

-

High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (2024). Journal of the American Chemical Society. Available at: [Link]

-

Use of Mpc-amino acids in solid phase peptide synthesis leads to improved coupling efficiencies. (n.d.). PubMed. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. Available at: [Link]

-

C-Terminal Acetylene Derivatized Peptides via Silyl-Based Alkyne Immobilization. (2013). Organic Letters. Available at: [Link]

-

Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (2023). Semantic Scholar. Available at: [Link]

-

Lability of N-alkylated peptides towards TFA cleavage. (n.d.). PubMed. Available at: [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Chinese Journal of Organic Chemistry. Available at: [Link]

-

A Photolabile Protection Strategy for Terminal Alkynes. (2025). ChemInform. Available at: [Link]

-

p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (2020). PubMed. Available at: [Link]

-

TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). Gyros Protein Technologies. Available at: [Link]

-

Reactions of terminal alkynes regulated by precursor design. (a)... (n.d.). ResearchGate. Available at: [Link]

-

Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. (n.d.). PMC. Available at: [Link]

-

On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (n.d.). Angewandte Chemie. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]

-

C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. (2006). PubMed. Available at: [Link]

-

Synthesis (5) - Reactions of Alkynes. (2014). Master Organic Chemistry. Available at: [Link]

-

Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate. Available at: [Link]

-

1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. (n.d.). RSC Publishing. Available at: [Link]

-

p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. (2020). ResearchGate. Available at: [Link]

-

Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). (2023). MDPI. Available at: [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. chempep.com [chempep.com]

- 4. Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03112D [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptidechemistry.org [peptidechemistry.org]

- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 8. peptidechemistry.org [peptidechemistry.org]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. chempep.com [chempep.com]

Application Notes and Protocols: A Researcher's Guide to Incorporating 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic Acid into Cyclic Peptides

Authored by: A Senior Application Scientist

Introduction: The Advent of Bio-Orthogonal Functionality in Peptide Therapeutics

The landscape of drug discovery is continuously evolving, with a significant shift towards therapeutics that offer high specificity and enhanced in vivo stability. Cyclic peptides have emerged as a promising class of molecules, bridging the gap between small molecules and large biologics.[1][2] Their constrained conformation often leads to increased resistance to proteolytic degradation, improved receptor selectivity, and enhanced membrane permeability.[1][3] The incorporation of unnatural amino acids (UAAs) into these cyclic scaffolds provides a powerful tool to introduce novel functionalities and therapeutic properties.[4][5]

This guide provides a comprehensive overview and detailed protocols for the incorporation of the unnatural amino acid 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid (Fmoc-Aoy-OH) into cyclic peptides. The terminal alkyne group on the side chain of Fmoc-Aoy-OH serves as a bio-orthogonal handle, enabling highly efficient and specific intramolecular cyclization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8] This methodology allows for the synthesis of structurally diverse cyclic peptides with potential applications in targeted drug delivery, diagnostics, and as therapeutic agents themselves.

Core Principles and Strategic Considerations

The successful synthesis of cyclic peptides containing Fmoc-Aoy-OH hinges on a robust solid-phase peptide synthesis (SPPS) strategy, typically employing Fmoc/tBu chemistry.[9][10][11] The general workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The choice of resin, coupling reagents, and cyclization strategy (on-resin vs. in-solution) are critical parameters that must be tailored to the specific peptide sequence and desired final product.

On-Resin vs. In-Solution Cyclization

On-resin cyclization is often the preferred method as it can simplify purification by washing away linear precursors and side products before cleavage from the solid support.[3][12] This approach can also favor intramolecular cyclization due to the "pseudo-dilution" effect of the resin-bound peptide chains.[13]

In-solution cyclization is performed after the linear peptide has been cleaved from the resin. While this method requires careful control of concentration to favor intramolecular over intermolecular reactions, it can be advantageous for peptides that are poorly soluble or adopt unfavorable conformations on the solid support.[14][15]

This guide will primarily focus on the on-resin cyclization approach due to its efficiency and simplified workflow.

Materials and Reagents

For the successful synthesis of cyclic peptides incorporating Fmoc-Aoy-OH, high-quality reagents and solvents are paramount.

| Reagent | Recommended Grade | Supplier (Example) | Notes |

| Fmoc-Aoy-OH | >98% Purity | Various | Ensure the absence of impurities that could interfere with coupling or cyclization. Store under desiccated conditions. |

| Fmoc-protected amino acids | >98% Purity | ChemPep, AAPPTEC | Standard proteinogenic and other non-proteinogenic amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt). |

| Azide-containing amino acid (e.g., Fmoc-L-Azidohomoalanine) | >98% Purity | Various | The counterpart for the CuAAC reaction. The choice of azide-containing amino acid will determine the ring size and conformation of the cyclic peptide.[16] |

| Solid Support Resin | 100-200 mesh | Novabiochem | Rink Amide resin is suitable for generating C-terminally amidated peptides. Wang resin can be used for peptides with a C-terminal carboxylic acid. The choice of resin will depend on the desired C-terminus of the final peptide. |

| Coupling Reagents (e.g., HBTU, HATU, TBTU) | >99% Purity | ChemPep | HATU is often preferred for sterically hindered couplings.[17] |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich | Used as a base in coupling reactions. |

| Piperidine | Peptide Synthesis Grade | Sigma-Aldrich | For the deprotection of the Fmoc group. Typically used as a 20% solution in DMF.[10][18] |

| Solvents (DMF, DCM, NMP) | Peptide Synthesis Grade | Fisher Scientific | Must be of high purity and anhydrous to prevent side reactions. |

| Cleavage Cocktail (e.g., TFA/TIS/H2O) | Reagent Grade | Sigma-Aldrich | A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The specific composition may need to be optimized based on the peptide sequence and side-chain protecting groups. |

| Copper(I) Bromide (CuBr) or other Cu(I) source | >98% Purity | Sigma-Aldrich | Catalyst for the CuAAC reaction.[6] |

| Sodium Ascorbate | >99% Purity | Sigma-Aldrich | A reducing agent to maintain copper in the active Cu(I) state. |

| 2,6-Lutidine | >99% Purity | Sigma-Aldrich | A non-nucleophilic base used in the cyclization reaction.[6] |

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide containing Fmoc-Aoy-OH and an azide-functionalized amino acid using the Fmoc/tBu strategy.

1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[4] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin.[10] b. Agitate the mixture for 3-5 minutes, then drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[10] d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and its byproducts.[10]

3. Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like Fmoc-Aoy-OH, a longer coupling time or the use of a stronger coupling reagent like HATU may be necessary.[4][17] d. Monitor the coupling reaction for completion using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step. e. Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

4. Chain Elongation: a. Repeat steps 2 and 3 for each amino acid in the desired sequence, including the incorporation of Fmoc-Aoy-OH and the azide-containing amino acid.

Figure 1. General workflow for a single cycle of solid-phase peptide synthesis (SPPS).

Part 2: On-Resin Intramolecular Cyclization via CuAAC

This protocol describes the "click" reaction to cyclize the peptide while it is still attached to the solid support.

1. Resin Preparation: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (or remains, depending on the desired final product), wash the peptide-resin thoroughly with DCM and then DMF.

2. Cyclization Reaction: a. Swell the peptide-resin in a suitable solvent system, such as a mixture of DMF and DCM. b. In a separate vial, prepare the cyclization cocktail. For a 0.1 mmol scale synthesis, dissolve CuBr (0.1 mmol) and sodium ascorbate (0.2 mmol) in a deoxygenated mixture of DMF and water. c. Add the cyclization cocktail to the peptide-resin. d. Add 2,6-lutidine (0.5 mmol) to the reaction mixture.[6] e. Seal the reaction vessel and agitate gently at room temperature for 12-24 hours. The reaction progress can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing it by LC-MS. f. Once the cyclization is complete, drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol to remove any residual copper catalyst and other reagents.

Figure 2. Workflow for on-resin cyclization using CuAAC "click" chemistry.

Part 3: Cleavage from Resin and Final Deprotection

This protocol details the release of the cyclic peptide from the solid support and the removal of any remaining side-chain protecting groups.

1. Resin Preparation: a. Dry the cyclized peptide-resin thoroughly under vacuum.

2. Cleavage: a. Add a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to the dry resin. b. Agitate the mixture at room temperature for 2-4 hours. The optimal cleavage time may vary depending on the peptide sequence and protecting groups. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Wash the resin with a small amount of fresh cleavage cocktail to ensure complete recovery of the product.

3. Peptide Precipitation and Isolation: a. Precipitate the peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether. b. Centrifuge the ether suspension to pellet the precipitated peptide. c. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts. d. Dry the crude peptide pellet under vacuum.

Part 4: Purification and Characterization

1. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA). b. Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. c. Collect the fractions containing the desired product and confirm their purity by analytical HPLC.

2. Characterization: a. Confirm the identity of the purified cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the expected molecular weight. b. Further structural characterization can be performed using techniques such as tandem mass spectrometry (MS/MS) for sequencing and nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure.

Troubleshooting and Key Considerations

-

Incomplete Coupling of Fmoc-Aoy-OH: The bulky side chain of Fmoc-Aoy-OH may lead to slower coupling kinetics. To address this, consider using a more powerful coupling reagent like HATU, increasing the coupling time, or performing a double coupling.[17]

-

Dimerization during Cyclization: Although on-resin cyclization favors intramolecular reactions, dimerization can still occur.[13] If significant dimerization is observed, reducing the loading of the peptide on the resin can further promote intramolecular cyclization.

-

Oxidation of the Alkyne: While generally stable, terminal alkynes can be susceptible to oxidative side reactions. It is advisable to handle Fmoc-Aoy-OH under an inert atmosphere when possible and to use deoxygenated solvents during the cyclization step.

-

Copper Removal: Residual copper from the cyclization reaction can be difficult to remove and may interfere with subsequent biological assays. Thorough washing of the resin after cyclization is crucial. If necessary, the purified peptide can be treated with a copper chelating agent.

Conclusion

The incorporation of 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid into cyclic peptides via solid-phase synthesis and subsequent on-resin CuAAC cyclization is a robust and versatile strategy for the generation of novel peptide-based therapeutics. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize and purify these promising molecules. The ability to introduce a stable, triazole-based macrocycle offers a powerful approach to enhance the pharmacokinetic and pharmacodynamic properties of peptides, paving the way for the development of next-generation drugs.

References

-

American Chemical Society. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide−Alkyne Cycloaddition | The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. [Link]

-

MDPI. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. [Link]

-

National Center for Biotechnology Information. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. [Link]

-

AAPPTec. Technical Support Information Bulletin 1300 - Click Cyclization on Resin - Peptides. [Link]

-

David Spring Group, University of Cambridge. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]

-

American Chemical Society. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor | Bioconjugate Chemistry. [Link]

-

National Center for Biotechnology Information. Alkynyl-Containing Peptides of Marine Origin: A Review. [Link]

-

Wikipedia. Peptide synthesis. [Link]

- Google Patents. WO2008080845A1 - Methods for the synthesis of cyclic peptides.

-

UQ eSpace, The University of Queensland. Design and discovery of cyclic peptides with applications in drug development. [Link]

-

AAPPTec. Azide and Alkyne-Containing Amino Acids. [Link]

- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

ResearchGate. Industrializable Synthesis of Fmoc-Ala-Thr-OH Pseudodipeptide as a Key Intermediate of Peptide Drugs. [Link]

-

National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

-

National Center for Biotechnology Information. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]

-

GenScript. Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?. [Link]

-

Nowick Laboratory, University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. [Link]

-

Royal Society of Chemistry. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. [Link]

-

MDPI. Click Chemistry in Peptide-Based Drug Design. [Link]

-

American Chemical Society. Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol | ACS Omega. [Link]

-

National Center for Biotechnology Information. Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. [Link]

-

APEPTIDE CO., LTD. (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-non-7-ynoic acid. [Link]

-

PubMed. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. [Link]

-

NextSDS. 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oct-7-enoic acid. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. [Link]

Sources

- 1. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]

- 2. Cyclic Peptides in Drug Discovery - Custom Synthesis - Creative Peptides [creative-peptides.com]

- 3. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 17. chempep.com [chempep.com]

- 18. chem.uci.edu [chem.uci.edu]

Application Note: High-Efficiency Fluorescent Labeling of 2-Aminooct-7-ynoic Acid Modified Peptides via CuAAC

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Detailed Protocol

Mechanistic Rationale & Structural Advantages

The incorporation of unnatural amino acids into peptide sequences has revolutionized the development of peptide-based therapeutics and imaging agents. Specifically, 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid (commonly referred to as Fmoc-2-aminooct-7-ynoic acid) is a highly valuable building block for Solid-Phase Peptide Synthesis (SPPS).

While the Fmoc protecting group is removed during standard SPPS elongation, the resulting 2-aminooct-7-ynoic acid residue provides a terminal alkyne handle for downstream bioconjugation. The selection of this specific 8-carbon aliphatic backbone is highly intentional: the 6-carbon spacer between the alpha-carbon and the terminal alkyne acts as a flexible, hydrophobic linker. This architectural choice projects the alkyne away from the peptide backbone, significantly minimizing steric hindrance during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and preventing the bulky fluorescent label from interfering with the peptide's native conformation or receptor-binding affinity.

CuAAC is highly selective and can be performed on fully unprotected peptides in aqueous buffers, making it the gold standard for bioorthogonal labeling[1]. However, the transition metal catalysis required for this reaction introduces complex variables—specifically the generation of Reactive Oxygen Species (ROS)—which must be strictly controlled to maintain peptide integrity[2].

Experimental Workflow

Fig 1. End-to-end workflow for synthesizing and labeling alkyne-modified peptides.

Materials & Reagents

-

Peptide: Cleaved and fully deprotected peptide containing the 2-aminooct-7-ynoic acid residue.

-

Fluorophore: Azide-functionalized dye (e.g., Sulfo-Cyanine5 Azide, Alexa Fluor 488 Azide). Note: Water-soluble sulfonated dyes are highly recommended to prevent precipitation during conjugation[3].

-

Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

-

Reducing Agent: Sodium Ascorbate (Must be prepared fresh).

-

Scavenger: Aminoguanidine hydrochloride.

-

Solvents: Degassed PBS (pH 7.4), LC-MS grade Water, and DMSO.

Step-by-Step Protocol: The Self-Validating CuAAC Workflow

This protocol is designed as a self-validating system. By observing specific visual cues and utilizing analytical checkpoints, researchers can verify the success of each mechanistic step before proceeding.

Step 1: Preparation of Stock Solutions

-

Peptide Solution: Dissolve the alkyne-modified peptide in degassed PBS or a PBS/DMSO mixture to a final concentration of 1–2 mM.

-

Fluorophore Stock: Prepare a 10 mM solution of the Azide-Fluorophore in DMSO.

-

Catalyst Stocks: Prepare 20 mM CuSO₄ and 50 mM THPTA in LC-MS grade water.

-

Reductant & Scavenger: Prepare 100 mM Sodium Ascorbate and 100 mM Aminoguanidine in water immediately before use.

Step 2: Catalyst Pre-complexation (Critical Checkpoint)

Causality: Free Cu(I) ions rapidly generate ROS in the presence of oxygen and ascorbate, which can oxidize sensitive residues (Met, Cys, His) or cleave the peptide backbone[2]. Premixing the copper with the ligand ensures the metal is fully coordinated before reduction.

-

In a separate microcentrifuge tube, mix the 20 mM CuSO₄ and 50 mM THPTA at a strict 1:5 molar ratio (e.g., 5 µL CuSO₄ + 10 µL THPTA).

-

Incubate at room temperature for 5 minutes. The solution will exhibit a faint blue tint, confirming Cu(II)-THPTA complexation.

Step 3: Reaction Assembly & Degassing

-

To the peptide solution, add 1.5 to 2.0 molar equivalents of the Azide-Fluorophore.

-

Add Aminoguanidine to a final concentration of 5 mM. Causality: Aminoguanidine intercepts electrophilic byproducts of dehydroascorbate, preventing the undesired modification of Arginine residues[4][5].

-

Add the pre-mixed Cu(II)-THPTA complex (final Cu concentration should be 0.1–0.2 mM).

-

Degas the mixture: Gently bubble inert gas (Argon or N₂) through the solution for 30 seconds. Causality: Oxygen drives the rapid oxidation of ascorbate, depleting the reducing agent and promoting Cu(II)-mediated alkyne-alkyne (Glaser) coupling[3][4].

Step 4: Initiation via Reduction

-

Add Sodium Ascorbate to a final concentration of 5 mM (at least 20-fold excess relative to Cu).

-

Self-Validation Check: Upon adding ascorbate, the solution should immediately shift in color (often becoming transiently colorless before being masked by the fluorophore). This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state.

-

Cap tightly, flush the headspace with Argon, and rotate in the dark at room temperature for 1–2 hours.

Step 5: Quenching and Purification

-

Quench the reaction by adding EDTA (final concentration 5 mM) to chelate the copper catalyst.

-

Verify the reaction completion via LC-MS. The chromatogram should show the disappearance of the starting alkyne peptide mass and the appearance of a single peak corresponding to the mass of the peptide + fluorophore.

-

Purify the fluorescent conjugate via Preparative RP-HPLC.

Fig 2. Logical sequence of CuAAC catalyst formation and ROS inhibition by THPTA.

Quantitative Data & Optimization

To ensure maximum yield while preserving the structural integrity of complex peptides, the stoichiometric ratios of the catalytic system must be tightly controlled.

Table 1: Optimization of CuAAC Catalyst Ratios and their Effects on Peptide Integrity

| Catalyst Component | Standard Ratio (Relative to Cu) | Optimized Ratio for Sensitive Peptides | Mechanistic Causality / Effect |

| CuSO₄ (Cu²⁺) | N/A | 0.1 – 0.2 eq (to alkyne) | Lowering total Cu reduces baseline ROS generation while maintaining sufficient catalytic turnover[2]. |

| THPTA Ligand | 2.5 : 1 | 5 : 1 | A strict 5:1 THPTA:Cu ratio ensures complete Cu(I) coordination. THPTA acts as a sacrificial reductant, shielding the peptide from oxidative degradation[4][5]. |

| Sodium Ascorbate | 10 : 1 | 20 : 1 | Excess is required to maintain the Cu(I) state; must be paired with physical degassing to prevent rapid oxidative depletion[4]. |

| Aminoguanidine | 0 : 1 | 10 : 1 | Intercepts dehydroascorbate byproducts; absolutely essential if the peptide sequence contains Arginine residues[5]. |

Expert Insights & Troubleshooting

-

Avoiding N-Terminal Formylation: If your peptide contains an N-terminal Cysteine, avoid using tert-butanol as a co-solvent. Under CuAAC conditions, ROS can decompose tert-butanol into formaldehyde, leading to the undesired formylation of the N-terminal Cysteine[6]. Stick to DMSO/Water or pure aqueous buffers.

-

Precipitation During Click: The addition of the fluorophore can sometimes cause the peptide to crash out of solution. If this occurs, increase the percentage of DMSO in the reaction buffer up to 50%, or switch to a highly sulfonated version of the dye (e.g., Sulfo-Cy5 instead of standard Cy5)[3].

-

Incomplete Conversion: If LC-MS indicates unreacted alkyne after 2 hours, do not simply add more copper. Instead, re-degas the solution and spike in an additional 5 mM of freshly prepared Sodium Ascorbate. The reaction has likely stalled due to the oxidation of Cu(I) back to Cu(II) by atmospheric oxygen.

References

-

Skwarczynski et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. PMC. URL:[Link]

-

Presolski et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. URL:[Link]

-

Hong et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Bioconjugate Chemistry. URL:[Link]

-

Li and Zhang (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. URL:[Link]

-

Ziegler et al. (2018). Decoration of Coiled-Coil Peptides with N-Cysteine Peptide Thioesters As Cyclic Peptide Precursors Using Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Click Reaction. Organic Letters. URL:[Link]

Sources

Application Note: Orthogonal Deprotection and Bioorthogonal Conjugation Strategies for 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic Acid

Strategic Overview

2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid (commonly abbreviated as Fmoc-Aoy-OH) is a highly versatile, non-canonical amino acid featuring an 8-carbon aliphatic chain that terminates in a reactive alkyne. It serves as a critical building block in Solid-Phase Peptide Synthesis (SPPS) for the generation of stapled peptides, macrocycles, and bioorthogonal conjugates.

The strategic advantage of Fmoc-Aoy-OH lies in its perfect multidimensional orthogonality. The α-amine is protected by the base-labile Fmoc group, while the terminal alkyne remains unprotected and completely inert to standard SPPS coupling, deprotection, and cleavage conditions[1]. This allows researchers to seamlessly integrate the amino acid into complex peptide sequences and subsequently perform site-specific functionalization via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

The Orthogonality Matrix

To design a successful synthetic workflow, one must understand how the functional groups of Fmoc-Aoy-OH behave across different chemical environments. The terminal alkyne does not require masking because it lacks basic heteroatoms and does not form stable carbocations, rendering it "invisible" to both piperidine and trifluoroacetic acid (TFA)[1].

Table 1: Orthogonality Matrix for Fmoc-Aoy-OH in Peptide Synthesis

| Functional Group | 20% Piperidine (Base) | 95% TFA (Acid) | Pd(PPh₃)₄ (Transition Metal) | Cu(I) + Azide (Bioorthogonal) |

| Fmoc (α-amine) | Labile (Cleaved) | Stable | Stable | Stable |

| Terminal Alkyne | Stable | Stable | Stable | Labile (Forms Triazole) |

| Boc / tBu (Side Chains) | Stable | Labile (Cleaved) | Stable | Stable |

| Alloc / OAll | Stable | Stable | Labile (Cleaved) | Stable |

Mechanistic Causality in Deprotection and Conjugation

Base-Promoted Fmoc Cleavage (E1cb Mechanism)

The removal of the Fmoc group during peptide elongation is driven by the acidity of the proton at the 9-position of the fluorene ring. A secondary amine, typically 20% piperidine in dimethylformamide (DMF), abstracts this proton to initiate an E1cb (Elimination unimolecular conjugate base) reaction. Piperidine serves a dual causal role here: it acts as the base for deprotonation, and subsequently acts as a nucleophile to immediately scavenge the highly reactive dibenzofulvene byproduct, preventing it from alkylating the newly liberated α-amine[1].

Acidolytic Global Cleavage

During global cleavage, 95% TFA is used to sever the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The terminal alkyne of the Aoy residue remains completely intact. Scavengers such as triisopropylsilane (TIS) and water are added to the cleavage cocktail to quench highly reactive tert-butyl and trityl cations. Because the alkyne does not stabilize a positive charge, it is unreactive towards these carbocations under standard conditions, ensuring the structural integrity of the click-handle[1].

Dinuclear Copper-Catalyzed Cycloaddition (CuAAC)

The uncatalyzed Huisgen cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst, pioneered independently by Meldal and Sharpless, lowers the activation energy and exclusively yields the 1,4-disubstituted 1,2,3-triazole[2]. Mechanistically, the reaction proceeds via a dinuclear copper intermediate. The first Cu(I) ion forms a copper acetylide complex with the terminal alkyne, while a second Cu(I) ion coordinates the azide, facilitating a highly organized, low-energy metallacycle that rapidly collapses into the triazole product[2]. The use of ligands like TBTA enhances the stability and solubility of the Cu(I) catalyst in aqueous environments[3].

Fig 1. Orthogonal workflow from Fmoc-Aoy-OH coupling to bioorthogonal CuAAC conjugation.

Fig 2. Dinuclear catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols (Self-Validating Systems)

Protocol A: Fmoc Deprotection and Elongation

Causality Note: Piperidine is used in vast excess to drive the equilibrium of the E1cb elimination forward and ensure complete scavenging of dibenzofulvene.

-

Preparation: Swell the peptidyl-resin in DMF for 15 minutes.

-

Deprotection: Add 20% (v/v) piperidine in DMF (approx. 5 mL per 0.1 mmol resin). Agitate at room temperature for 5 minutes. Drain.

-

Second Treatment: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 15 minutes.

-

Self-Validation (UV Monitoring): Collect the drained deprotection solution. Dilute 1:100 in DMF and measure absorbance at 301 nm. The concentration of the piperidine-dibenzofulvene adduct ( ϵ≈7800 M−1cm−1 ) directly quantifies the efficiency of the Fmoc removal[1].

-

Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine before the next coupling step.

Protocol B: Orthogonal Acid Cleavage

Causality Note: The alkyne is robust, but sensitive residues (e.g., Trp, Cys, Met) require scavengers to prevent alkylation by side-chain protecting groups.

-

Cocktail Preparation: Prepare a cleavage cocktail of TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v).

-

Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate gently for 2 hours at room temperature.

-

Precipitation: Filter the resin and collect the flow-through. Dropwise, add the cleavage solution into 10 volumes of ice-cold diethyl ether to precipitate the peptide.

-

Self-Validation (LC-MS): Centrifuge, wash the pellet with cold ether, and dissolve in H₂O/Acetonitrile. Analyze via LC-MS. The mass spectrum must confirm the intact mass of the alkyne-containing peptide, validating that no hydration of the alkyne to a ketone occurred during the acidic cleavage.

Protocol C: On-Resin CuAAC Conjugation

Causality Note: Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(II) and O₂ are present[2].

-

Solvent Degassing: Degas a solution of DMF/H₂O (4:1 v/v) by bubbling with N₂ or Argon for 15 minutes.

-

Reagent Assembly: To the degassed solvent, add the azide-functionalized tag (2.0 eq relative to resin loading), CuSO₄·5H₂O (0.5 eq), TBTA ligand (0.5 eq), and Sodium Ascorbate (1.0 eq). The solution will briefly turn brown/yellow as Cu(I) is generated.

-

Reaction: Add the active mixture to the alkyne-functionalized peptidyl-resin. Flush the vessel with N₂ and agitate in the dark for 12–18 hours at room temperature.

-

Self-Validation (Cleavage & Analysis): Perform a micro-cleavage on a small aliquot of resin (using Protocol B). Analyze via LC-MS to confirm the complete mass shift corresponding to the triazole product. The absence of the starting alkyne mass validates >99% conversion.

References

- Berg, R., & Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry.

- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents. PMC / NIH.

Sources

Application Note: Site-Specific Peptide Modification via Fmoc-2-Aminooct-7-Ynoic Acid and CuAAC Click Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), PROTACs, and peptide-based imaging agents, relies heavily on robust bioorthogonal chemistry. This application note details the strategic use of (S)-Fmoc-2-aminooct-7-ynoic acid (CAS: 1097192-06-7), an unnatural amino acid (UAA) featuring an eight-carbon backbone with a terminal alkyne, for site-specific peptide modification. By integrating this building block into Solid-Phase Peptide Synthesis (SPPS), researchers can generate highly reactive, solvent-exposed alkyne handles that undergo rapid Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized payloads.

Mechanistic Rationale: The "Spacer" Advantage

When designing an alkyne-bearing peptide for click chemistry, the length of the aliphatic side chain is a critical determinant of conjugation efficiency. Shorter alkynes, such as propargylglycine (Pra, 1-carbon spacer) or homopropargylglycine (Hpg, 2-carbon spacer), often suffer from severe steric hindrance when incorporated into complex secondary structures (e.g., alpha-helices) or when reacting with bulky azides like large fluorophores or cytotoxic payloads.

In contrast, 2-aminooct-7-ynoic acid possesses a 5-carbon aliphatic side chain . This extended spacer acts as a flexible linker, projecting the terminal alkyne away from the peptide backbone. This physical separation provides two mechanistic advantages:

-

Preservation of Folding: It prevents the disruption of the peptide's native secondary structure.

-

Kinetic Enhancement: It drastically increases the solvent accessibility of the alkyne, accelerating CuAAC reaction kinetics even with sterically demanding substrates.

Furthermore, terminal alkynes are completely orthogonal to standard Fmoc/tBu chemistry and do not require protecting groups during SPPS protocols, allowing for post-synthetic modification directly and in high yield[1].

Quantitative Comparison of Alkyne Building Blocks

Table 1: Comparison of Alkyne-Bearing Unnatural Amino Acids for SPPS

| Amino Acid Derivative | Side-Chain Formula | Spacer Length | Relative Steric Hindrance | Optimal Application |

| Fmoc-Propargylglycine (Pra) | -CH₂-C≡CH | 1 Carbon | High | Small molecule conjugation, linear peptides |